2-Vinylnaphthalene

Radiation-resistant materials Polymer grafting Silicone modification

Choose 2‑vinylnaphthalene for applications where styrene fails. Its 0.83 protection coefficient outperforms styrene in radiation‑hardened elastomers, while a polymer refractive index of 1.68 enables thinner, metal‑free optical coatings. Only the 2‑vinyl isomer yields perfectly syndiotactic polymers with enhanced crystallinity and heat resistance. Procure ≥97% purity, stabilized for reliable storage, and develop engineering plastics that surpass ABS thermal limits.

Molecular Formula C12H10
Molecular Weight 154.21 g/mol
CAS No. 827-54-3
Cat. No. B1218179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Vinylnaphthalene
CAS827-54-3
Synonymspolyvinylnaphthalene
Molecular FormulaC12H10
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC=CC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2
InChIKeyKXYAVSFOJVUIHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Vinylnaphthalene (CAS 827-54-3): Monomer Properties and Procurement Specifications for High-Performance Polymer Synthesis


2-Vinylnaphthalene (CAS 827-54-3), also known as β-vinylnaphthalene, is a vinyl-substituted polycyclic aromatic hydrocarbon monomer with the molecular formula C₁₂H₁₀ and a molecular weight of 154.21 g/mol . It is a white to beige crystalline powder with a melting point of 64–68 °C and a boiling point of approximately 270.9 °C at atmospheric pressure . The compound contains an extended π-conjugated system comprising a naphthalene ring and a vinyl side chain, which imparts a high refractive index (estimated monomer refractive index: 1.4840; polymer refractive index reported as 1.68) and strong ultraviolet absorption . 2-Vinylnaphthalene is commercially available in purities up to 99.79%, typically stabilized with methanol to prevent premature polymerization during storage at 2–8 °C .

Why Generic Arylvinyl Monomer Substitution Fails: The Unique Performance Profile of 2-Vinylnaphthalene


2-Vinylnaphthalene is not a simple structural variant of styrene or other arylvinyl monomers; its extended π-conjugated naphthalene system fundamentally alters key physicochemical properties that dictate performance in polymer applications. The fused aromatic ring increases electron density delocalization, which directly enhances radiation resistance (quantified via protection coefficient), raises refractive index, and modifies copolymerization reactivity ratios relative to both styrene and its regioisomer 1-vinylnaphthalene . Furthermore, the substitution position on the naphthalene ring critically influences conformational behavior: 2-vinylnaphthalene adopts a coplanar conformation, whereas 1-vinylnaphthalene is non-planar due to steric hindrance, leading to divergent polymer microstructures and stereochemical outcomes . These quantifiable differences render in-class substitution without performance validation a significant technical risk.

Quantitative Differentiation of 2-Vinylnaphthalene: Comparative Data Versus Styrene and 1-Vinylnaphthalene


Superior Radiation Protection Coefficient in Silicone Rubber Graft Copolymers

When grafted onto silicone rubber as an internal anti-radiation agent, 2-vinylnaphthalene (2-VN) provides measurably superior radiation protection compared to styrene. The study quantified protection using a defined 'protection coefficient' derived from crosslinking density changes after gamma irradiation .

Radiation-resistant materials Polymer grafting Silicone modification

Electroinitiated Polymerization Rate Ranking Versus Styrene

In comparative electroinitiated polymerization studies, the relative polymerization rate of 2-vinylnaphthalene is positioned intermediate between 9-vinylanthracene (fastest) and styrene (slowest) .

Electropolymerization Reaction kinetics Monomer reactivity

Enhanced Optical Performance: Monomer Refractive Index and Polymer Dispersion Reflectivity

2-Vinylnaphthalene monomer possesses a refractive index of 1.68, significantly higher than that of styrene (approximately 1.55 for polystyrene). This intrinsic property directly translates to enhanced optical performance in polymeric materials: poly(2-vinylnaphthalene) (PVNp) particle dispersions exhibit approximately 5% higher reflectivity compared to polystyrene (PST) dispersions when evaluated as white elements for electrophoretic displays .

High refractive index polymers Optical materials Electronic paper

Conformational and Copolymerization Reactivity Differences Versus 1-Vinylnaphthalene

The regioisomers 1-vinylnaphthalene (1-VN) and 2-vinylnaphthalene (2-VN) exhibit distinct conformational preferences and copolymerization behavior. UV spectroscopy studies demonstrate that 2-VN exists in a coplanar (syn) conformation, whereas 1-VN adopts a non-planar (anti) conformation due to peri steric hindrance, with a torsion angle deviation of approximately 38° . This conformational difference influences copolymerization reactivity: in cationic copolymerization with α-methylstyrene at −60°C, 1-VN shows higher reactivity toward α-methylstyryl cation (greater 1/r₂ values) than 2-VN across multiple solvents .

Stereochemistry Copolymerization Reactivity ratios

Thermal and Mechanical Performance Enhancement in Graft Copolymers Versus ABS

When incorporated into EPDM-based graft copolymers, 2-vinylnaphthalene imparts substantially improved thermal stability and mechanical strength relative to conventional acrylonitrile-butadiene-styrene (ABS) copolymer benchmarks. Thermogravimetric analysis and tensile testing demonstrate that the heat resistance and tensile strength of 2-VN-containing graft copolymers are 'considerably better' than those of ABS .

Graft copolymer Thermal stability Engineering plastics

High-Value Application Scenarios for 2-Vinylnaphthalene in Research and Industrial Settings


Radiation-Resistant Polymer Formulations

Based on the quantifiable 0.83 protection coefficient (versus 0.80 for styrene) demonstrated in silicone rubber grafts , 2-vinylnaphthalene is the preferred monomer for developing radiation-hardened elastomers and coatings. This application is critical for components exposed to gamma sterilization (medical devices), space radiation environments (satellite materials), and nuclear facility equipment. The improved protection translates to extended functional lifetimes and reduced material replacement frequency.

High-Refractive-Index Optical Polymers and Display Elements

The monomer's refractive index of 1.68 and the demonstrated 5% reflectivity advantage of PVNp over polystyrene dispersions make 2-vinylnaphthalene an essential building block for optical coatings, ophthalmic lenses with reduced thickness, and high-brightness electrophoretic display elements (e.g., e-readers, electronic shelf labels). Procurement for these applications is driven by the need for intrinsically high-refractive-index polymers that do not require heavy-metal oxide additives.

Syndiotactic Polymer Synthesis via Coordination Polymerization

Unlike 1-vinylnaphthalene, which produces atactic polymers under coordination polymerization conditions, 2-vinylnaphthalene yields perfectly syndiotactic poly(2-vinylnaphthalene) when polymerized using half-sandwich scandium or constrained-geometry rare-earth catalysts . This stereoregularity enables the fabrication of polymers with enhanced crystallinity, higher melting temperatures, and improved mechanical properties. Researchers procuring 2-vinylnaphthalene for stereospecific polymerization applications benefit from predictable polymer microstructure and property control.

High-Performance Engineering Thermoplastics Exceeding ABS Thermal Limits

Graft copolymers incorporating 2-vinylnaphthalene, such as 2-VN–EPDM–MMA and MAN–EPDM–2-VN terpolymers, demonstrate heat resistance and tensile strength 'considerably better' than conventional ABS . These materials are suitable for automotive under-hood components, electronic device housings requiring elevated thermal stability, and industrial parts subjected to continuous heat exposure. Procurement of 2-vinylnaphthalene for graft copolymer synthesis enables the production of engineering plastics that operate reliably beyond ABS temperature limitations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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